![molecular formula C26H20N4O4S B3010624 N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536704-66-2](/img/structure/B3010624.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20N4O4S and its molecular weight is 484.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antioxidant Properties
Compounds related to N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide have shown potent antimicrobial activity against various bacteria and fungi, as well as exhibiting significant antioxidant activities. This was demonstrated through in vitro studies using methods such as agar plate diffusion, DPPH radical scavenging activity, and ferric ion reducing antioxidant power (Naraboli & Biradar, 2017).
Antitumor Agents
Compounds with a similar structure have been synthesized and evaluated as antitumor agents. They have been found to exhibit inhibitory activity against human dihydrofolate reductase and thymidylate synthase, which are crucial in DNA synthesis and repair. This suggests potential applications in cancer therapy (Gangjee et al., 2005).
Application in Organic Synthesis
These compounds have been used in the synthesis of various heterocyclic structures, which are important in pharmaceutical chemistry. The reactivity and versatility of these molecules make them valuable in creating diverse chemical entities with potential biological activities (Shestakov et al., 2009).
Radioligand in Pharmacological Studies
Derivatives of this compound have been used as selective antagonist ligands for specific receptors, such as the A2B adenosine receptors. This application is crucial in pharmacological research for understanding receptor functions and for drug discovery (Baraldi et al., 2004).
Synthesis of Folate Analogs
Research has also focused on synthesizing folate analogs using similar compounds. These analogs have potential applications in studying cellular mechanisms and may have therapeutic value in diseases such as cancer (Totani et al., 1995).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N4O4S/c1-15-6-9-17(10-7-15)30-25(32)24-23(18-4-2-3-5-19(18)28-24)29-26(30)35-13-22(31)27-16-8-11-20-21(12-16)34-14-33-20/h2-12,28H,13-14H2,1H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSKCCJANJOEJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide |
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